molecular formula C25H23N5 B14180524 5-Amino-7-(butylamino)-2,4-diphenyl-1,6-naphthyridine-8-carbonitrile CAS No. 922522-94-9

5-Amino-7-(butylamino)-2,4-diphenyl-1,6-naphthyridine-8-carbonitrile

Cat. No.: B14180524
CAS No.: 922522-94-9
M. Wt: 393.5 g/mol
InChI Key: XSVQNPKXOMWSPU-UHFFFAOYSA-N
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Description

5-Amino-7-(butylamino)-2,4-diphenyl-1,6-naphthyridine-8-carbonitrile is a complex organic compound belonging to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The compound’s structure includes a naphthyridine core, which is a fused ring system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-7-(butylamino)-2,4-diphenyl-1,6-naphthyridine-8-carbonitrile typically involves multi-component reactions. One common method involves the reaction of 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes in the presence of a base such as sodium hydroxide (NaOH) in ethanol under heating or ultrasonic irradiation . This method is advantageous due to its operational simplicity, short reaction times, and high yields.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and minimize waste would be essential. The scalability of the multi-component reaction method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Amino-7-(butylamino)-2,4-diphenyl-1,6-naphthyridine-8-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding naphthyridine oxides, while reduction could produce amine derivatives.

Scientific Research Applications

5-Amino-7-(butylamino)-2,4-diphenyl-1,6-naphthyridine-8-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-7-(butylamino)-2,4-diphenyl-1,6-naphthyridine-8-carbonitrile involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application, but common targets include enzymes involved in cell signaling and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-7-(butylamino)-2,4-diphenyl-1,6-naphthyridine-8-carbonitrile is unique due to its specific naphthyridine core and the presence of both amino and butylamino groups

Properties

CAS No.

922522-94-9

Molecular Formula

C25H23N5

Molecular Weight

393.5 g/mol

IUPAC Name

5-amino-7-(butylamino)-2,4-diphenyl-1,6-naphthyridine-8-carbonitrile

InChI

InChI=1S/C25H23N5/c1-2-3-14-28-25-20(16-26)23-22(24(27)30-25)19(17-10-6-4-7-11-17)15-21(29-23)18-12-8-5-9-13-18/h4-13,15H,2-3,14H2,1H3,(H3,27,28,30)

InChI Key

XSVQNPKXOMWSPU-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=C2C(=CC(=NC2=C1C#N)C3=CC=CC=C3)C4=CC=CC=C4)N

Origin of Product

United States

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